1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride
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Overview
Description
1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride is a chemical compound with the molecular formula C9H16ClN It is a derivative of cyclopentane, featuring an ethynyl group and a dimethyl substitution on the cyclopentane ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring with the desired substitutions. This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via alkylation reactions using ethynyl halides or through Sonogashira coupling reactions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Ethyl-3,3-dimethylcyclopentan-1-aminehydrochloride
- 1-Propynyl-3,3-dimethylcyclopentan-1-aminehydrochloride
Comparison: 1-Ethynyl-3,3-dimethylcyclopentan-1-aminehydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2792201-53-5 |
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Molecular Formula |
C9H16ClN |
Molecular Weight |
173.68 g/mol |
IUPAC Name |
1-ethynyl-3,3-dimethylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-4-9(10)6-5-8(2,3)7-9;/h1H,5-7,10H2,2-3H3;1H |
InChI Key |
WOULIEYXJDNMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C#C)N)C.Cl |
Origin of Product |
United States |
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